1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethyl group, a pyrrolyl group, and a pyrazole carboxamide moiety.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl, pyridinylmethyl, and pyrrolyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s reactivity and biological activity.
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: The bromophenyl group may impart different chemical properties compared to the fluorophenyl group.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C20H16FN5O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H16FN5O/c21-16-5-7-17(8-6-16)26-20(25-10-1-2-11-25)18(14-24-26)19(27)23-13-15-4-3-9-22-12-15/h1-12,14H,13H2,(H,23,27) |
InChI Key |
SKEYKLBRHSWXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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